1-Cyclopropylbutan-1-one
Overview
Description
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds often involves strategies to form the three-membered cyclopropyl ring, which can be challenging due to its strain. Techniques such as the cyclopropanation of alkenes or the rearrangement of suitable precursors are common. For instance, cyclopropanation reactions, as described by Maeda et al. (2003), involve the generation of cyclopropylidenecyclopropanes which can undergo further reactions to form various cyclopropyl derivatives [Maeda et al., 2003].
Molecular Structure Analysis
The molecular structure of 1-Cyclopropylbutan-1-one, like other cyclopropyl derivatives, is influenced by the presence of the cyclopropyl group, which induces strain due to its small ring size. This strain can affect the compound's reactivity and physical properties. X-ray crystallography and computational methods are often used to analyze these structures in detail. For example, studies on similar cyclopropyl compounds have elucidated their structural characteristics through crystallographic analysis [Irngartinger et al., 1981].
Chemical Reactions and Properties
Cyclopropyl groups are known for their unique reactivity, often undergoing ring-opening or expansion reactions under certain conditions. These reactions can be leveraged to synthesize more complex molecules. The Pummerer-type rearrangement is an example where cyclopropyl derivatives undergo transformation under specific conditions, demonstrating the versatile reactivity of these groups [Pohmakotr et al., 1993].
Scientific Research Applications
Synthesis and Structure Elucidation
1-Cyclopropylbutan-1-one has been involved in the synthesis and structural analysis of various organic compounds. For instance, a cyclopropane-containing sesquiterpenoid, phellilane L, was isolated from the medicinal mushroom Phellinus linteus. The synthesis involved a highly stereoselective one-pot synthesis strategy, which is significant for the construction of key intermediates like cyclopropane-γ-lactone (Ota et al., 2017).
Catalytic and Chemical Reactions
1-Cyclopropylbutan-1-one plays a role in various catalytic and chemical reactions. For example, in a study on catalytic reductions with nickel(I) salen, 1-Cyclopropylbutan-1-one derivatives were used to explore the formation of different organic compounds through catalytic processes (Dahm & Peters, 1996).
Ethylene Inhibition in Fruits and Vegetables
1-Cyclopropylbutan-1-one derivatives, like 1-methylcyclopropene, are significant in the context of ethylene inhibition in fruits and vegetables. This inhibition has been widely studied for its effects on ripening and senescence, offering insights into how to maintain product quality post-harvest (Watkins, 2006).
Plant Growth Regulation
Research has also explored 1-Cyclopropylbutan-1-one's derivatives in the context of plant growth regulation. For instance, 2-amino-3-cyclopropylbutanoic acid, a novel plant growth regulator isolated from the mushroom Amanita castanopsidis Hongo, was synthesized and studied for its potential impact on plant growth (Morimoto et al., 2002).
Conformational Analysis in Biological Compounds
Cyclopropane rings, such as in 1-Cyclopropylbutan-1-one, are utilized in conformational analysis of biologically active compounds. This helps in understanding and improving activity by restricting compound conformation, as demonstrated in studies involving histamine analogues (Kazuta et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-cyclopropylbutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-3-7(8)6-4-5-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZDDAHAABBWRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294808 | |
Record name | 1-cyclopropylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylbutan-1-one | |
CAS RN |
6705-46-0 | |
Record name | 6705-46-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98293 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-cyclopropylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.